molecular formula C13H12N2O3 B6387072 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid CAS No. 1261991-82-5

2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid

Cat. No.: B6387072
CAS No.: 1261991-82-5
M. Wt: 244.25 g/mol
InChI Key: RSRKYLJSOHLMDZ-UHFFFAOYSA-N
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Description

2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an amino group, a carboxylic acid group, and a phenyl ring bearing a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-(hydroxymethyl)benzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed:

  • Oxidation of the hydroxymethyl group yields 2-Amino-5-[3-(formyl)phenyl]pyridine-3-carboxylic acid.
  • Reduction of the carboxylic acid group results in 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-methanol.
  • Substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring’s hydroxymethyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Amino-5-[3-(methyl)phenyl]pyridine-3-carboxylic acid
  • 2-Amino-5-[3-(hydroxy)phenyl]pyridine-3-carboxylic acid
  • 2-Amino-5-[3-(methoxy)phenyl]pyridine-3-carboxylic acid

Comparison: Compared to its analogs, 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid is unique due to the presence of the hydroxymethyl group on the phenyl ring. This functional group can significantly influence the compound’s reactivity and binding properties. For instance, the hydroxymethyl group can undergo further chemical modifications, providing a versatile platform for synthesizing derivatives with tailored properties. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions makes it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-12-11(13(17)18)5-10(6-15-12)9-3-1-2-8(4-9)7-16/h1-6,16H,7H2,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRKYLJSOHLMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687106
Record name 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-82-5
Record name 2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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